2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene 2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene Phthalocyanine is an intensely blue-green-coloured aromatic macrocyclic compound that is widely used in dyeing. Phthalocyanine can be used as an agent for Photodynamic Therapy and Imaging. Phthalocyanines form coordination complexes with most elements of the periodic table. These complexes are also intensely colored and also are used as dyes or pigments.
Brand Name: Vulcanchem
CAS No.: 574-93-6
VCID: VC0539588
InChI: InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40)
SMILES: C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3
Molecular Formula: C32H18N8
Molecular Weight: 514.5 g/mol

2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

CAS No.: 574-93-6

Inhibitors

VCID: VC0539588

Molecular Formula: C32H18N8

Molecular Weight: 514.5 g/mol

Purity: >90% (or refer to the Certificate of Analysis)

2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene - 574-93-6

CAS No. 574-93-6
Product Name 2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene
Molecular Formula C32H18N8
Molecular Weight 514.5 g/mol
IUPAC Name 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
Standard InChI InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40)
Standard InChIKey IEQIEDJGQAUEQZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3
SMILES C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3
Canonical SMILES C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94
Appearance Solid powder
Description Phthalocyanine is an intensely blue-green-coloured aromatic macrocyclic compound that is widely used in dyeing. Phthalocyanine can be used as an agent for Photodynamic Therapy and Imaging. Phthalocyanines form coordination complexes with most elements of the periodic table. These complexes are also intensely colored and also are used as dyes or pigments.
Purity >90% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Phthalocyanine
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9: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Review. PubMed PMID: 21948493.
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11: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Review. PubMed PMID: 20364812.
12: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Review. PubMed PMID: 18728874.
13: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.
14: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711.
15: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Review. PubMed PMID: 16112639.
16: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564.
17: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049.
18: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369.
PubChem Compound 5282330
Last Modified Nov 11 2021
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